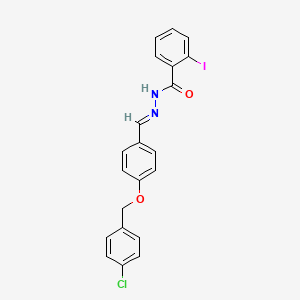![molecular formula C27H18N4O2S B12014279 (2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12014279.png)
(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzothiazole ring (1,3-benzothiazole) fused with a phenylpyrazole ring.
- Attached to the benzothiazole ring is a 2,3-dihydro-1,4-benzodioxin moiety.
- The entire compound is conjugated through a propenitrile group (C=C-C≡N).
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Benzothiazole Synthesis
- Start with o-aminothiophenol.
- Cyclize it with a suitable reagent (e.g., sulfur, phosphorus pentoxide) to form the benzothiazole ring.
-
Phenylpyrazole Synthesis
- Begin with phenylhydrazine.
- React it with an α,β-unsaturated ketone (e.g., chalcone) to form the phenylpyrazole ring.
-
Benzodioxin Formation
- Combine the benzothiazole and phenylpyrazole intermediates.
- Introduce the benzodioxin moiety using a suitable reagent (e.g., acetic anhydride).
-
Propenitrile Addition
- Finally, add propenenitrile to the compound.
Industrial Production
Industrial-scale production typically involves optimized versions of the above steps, often using catalysts and efficient reaction conditions.
Análisis De Reacciones Químicas
This compound can undergo various reactions:
Oxidation: Oxidation of the thiazole ring or the benzodioxin moiety.
Reduction: Reduction of the nitrile group or other functional groups.
Substitution: Substitution reactions at various positions.
Cyclization: Intramolecular cyclizations to form fused rings.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products depend on reaction conditions and regioselectivity.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its diverse structure.
Biological Studies: Investigating its effects on cellular pathways.
Materials Science: As a building block for functional materials.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely interacts with specific protein targets or modulates signaling pathways, impacting cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs, we can compare it to related heterocyclic compounds like benzothiazoles, phenylpyrazoles, and benzodioxins.
: Reference: Literature search did not yield specific sources for this compound
Propiedades
Fórmula molecular |
C27H18N4O2S |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H18N4O2S/c28-16-19(27-29-22-8-4-5-9-25(22)34-27)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-11-23-24(15-18)33-13-12-32-23/h1-11,14-15,17H,12-13H2/b19-14+ |
Clave InChI |
CKWQFAOHJUEEDM-XMHGGMMESA-N |
SMILES isomérico |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014205.png)





![[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12014250.png)



![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12014266.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12014274.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12014285.png)
